1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is an organic compound with the molecular formula C5H5ClF2N2O2S. It is a derivative of pyrazole, featuring a difluoromethyl group, a methyl group, and a sulfonyl chloride group attached to the pyrazole ring.
Preparation Methods
The synthesis of 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the pyrazole ring.
Formation of Sulfonyl Chloride: The pyrazole intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of sulfonamide derivatives when reacted with amines.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl sulfone derivatives under specific conditions.
Common reagents used in these reactions include amines, oxidizing agents like hydrogen peroxide, and bases such as sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various biologically active compounds and pharmaceuticals.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Agriculture: It is employed in the synthesis of agrochemicals, including fungicides and herbicides.
Material Science: The compound is used in the preparation of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable sulfonamide and sulfone derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, leading to their inhibition or activation . The specific pathways involved depend on the nature of the target and the structure of the derivative formed.
Comparison with Similar Compounds
1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: This compound features a carboxylic acid group instead of a sulfonyl chloride group and is used as an intermediate in the synthesis of fungicides.
1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group and is used in the development of pharmaceuticals.
The uniqueness of this compound lies in its reactivity and versatility as an intermediate in various chemical syntheses, making it a valuable compound in multiple research and industrial applications .
Properties
IUPAC Name |
1-(difluoromethyl)-3-methylpyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2N2O2S/c1-3-4(13(6,11)12)2-10(9-3)5(7)8/h2,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJILWYBETJFERM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424525 | |
Record name | 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957490-44-7 | |
Record name | 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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